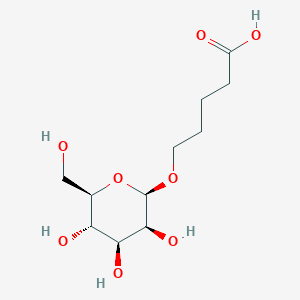

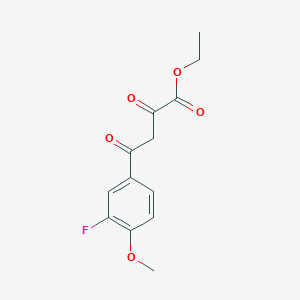

![molecular formula C13H21NO2 B6352971 (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine CAS No. 1019605-78-7](/img/structure/B6352971.png)

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine, also known as 2C-H, is a synthetic, psychoactive drug belonging to the phenethylamine and amphetamine chemical classes. 2C-H is a derivative of 2,5-dimethoxybenzaldehyde, and is structurally related to the psychedelic phenethylamine 2C-B. It has been used in scientific research to study the effects of psychedelics on the human body and brain.

科学的研究の応用

Flavor Compounds in Foods

Research on branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, has highlighted their significance as flavor compounds in various food products, both fermented and non-fermented. These compounds are produced and degraded from amino acids through metabolic conversions influenced by microbial and food composition. Understanding the pathways of these flavor compounds is crucial for controlling their formation to achieve desired levels in food products (Smit, Engels, & Smit, 2009).

Renewable Feedstock for Nitrogen-Containing Derivatives

Soybean oil has been studied as a renewable feedstock for producing a range of materials containing nitrogen, such as fatty amines and amides, surfactants, and polymers. These materials are created through both organic and enzymatic reactions, indicating the potential industrial relevance of soybean oil in developing novel compounds (Biswas et al., 2008).

Nutritional Aspects and Breast Cancer Research

The role of food-derived heterocyclic amines (HAs) in human breast cancer has been explored, with evidence suggesting dietary factors influence mammary gland cancer incidence. HAs, formed in cooked meats, have been implicated in cancer through dietary exposure, emphasizing the need for further experimental studies on dietary factors and mammary carcinogenesis (Snyderwine, 1994).

Amines in Surface Waters

A comprehensive review on the concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters highlighted the emergence of amine-based CO2 capture technologies as potential new sources of amines in the environment. Despite limited data on environmental concentrations, the review suggests amines are not likely to pose significant toxicological concerns at current levels, though their role as precursors to nitrosamines and nitramines raises concerns for drinking water contamination (Poste, Grung, & Wright, 2014).

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

A review focused on the degradation of nitrogen-containing compounds, including amines, dyes, and pesticides, using advanced oxidation processes (AOPs). It compiled data on degradation efficiencies, reaction mechanisms, and identified the need for future research on the contamination and environmental behaviors of novel high molecular weight synthetic phenolic antioxidants (SPAs), their toxicity, and the development of SPAs with low toxicity and migration potential (Bhat & Gogate, 2021).

特性

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-10(2)14-9-11-8-12(15-3)6-7-13(11)16-4/h6-8,10,14H,5,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQYKMWEBHXEMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C(C=CC(=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)

![3-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352986.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)